
4-Bromo-3-methylbenzohydrazide
Overview
Description
4-Bromo-3-methylbenzohydrazide is an organic compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol. It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CONHNH2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylbenzohydrazide typically involves the reaction of 4-bromo-3-methylbenzoic acid with hydrazine hydrate. One common method includes the following steps :
Starting Material: 4-bromo-3-methylbenzoic acid.
Reagent: Hydrazine hydrate.
Solvent: Ethyl acetate.
Reaction Conditions: The reaction is carried out at 0°C to 30°C for 18 hours under an inert atmosphere.
The reaction proceeds as follows:
4-bromo-3-methylbenzoic acid+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylbenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound has been explored for its potential use as a pesticide or herbicide.
Materials Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 4-Bromobenzohydrazide
- 3-Methylbenzohydrazide
Uniqueness
4-Bromo-3-methylbenzohydrazide is unique due to the presence of both bromine and methyl groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
4-bromo-3-methylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJALHSTCHFUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397880 | |
Record name | 4-Bromo-3-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-43-9 | |
Record name | 4-Bromo-3-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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